molecular formula C19H28BNO5 B592330 tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate CAS No. 1161362-35-1

tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate

Cat. No.: B592330
CAS No.: 1161362-35-1
M. Wt: 361.245
InChI Key: FEZPAKAAFAMGRA-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic systems containing multiple functional groups. According to database records, the official International Union of Pure and Applied Chemistry name is tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzoxazine-4-carboxylate. This nomenclature reflects the hierarchical naming system where the benzoxazine ring serves as the parent structure, with the boronate ester as a substituent at the 6-position and the tert-butyl carboxylate protecting group attached to the nitrogen atom.

The structural representation of this compound can be described through various chemical notation systems. The Simplified Molecular Input Line Entry System notation is recorded as: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CCO3)C(=O)OC(C)(C)C. The International Chemical Identifier key, which provides a unique identifier for the compound, is documented as IHOSGMKSKBKOLZ-UHFFFAOYSA-N for the related 7-substituted isomer. The benzoxazine core structure consists of a benzene ring fused to an oxazine ring, creating a bicyclic system that contains both oxygen and nitrogen heteroatoms.

The compound's registry number in the Chemical Abstracts Service database is 1161362-35-1, which serves as the primary identifier for this specific molecule. The MDL number, another important chemical identifier, is MFCD16036418, which is used in various chemical databases and inventory systems. These identifiers ensure unambiguous identification of the compound across different chemical databases and research publications. The structural complexity of this molecule, featuring multiple stereocenters and functional groups, necessitates precise nomenclature to avoid confusion with structural isomers.

Alternative Naming Conventions in Organoboron Chemistry

Within the field of organoboron chemistry, this compound is frequently referred to using alternative naming conventions that emphasize its functional characteristics rather than strict systematic nomenclature. The molecule is commonly described as a pinacol boronate ester of benzoxazine, highlighting the presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, which is a standard protecting group for boronic acids. This naming convention is particularly useful in synthetic chemistry discussions where the reactivity of the boronate ester is the primary focus.

In chemical supplier catalogs and research literature, the compound appears under various synonymous names. These include 4H-1,4-Benzoxazine-4-carboxylic acid, 2,3-dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester, and 1,1-Dimethylethyl 2,3-dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,4-benzoxazine-4-carboxylate. These extended names provide complete structural information but are often abbreviated in practical laboratory usage.

The organoboron chemistry community also employs functional group nomenclature that emphasizes the synthetic utility of the compound. Terms such as "benzoxazine boronate" or "pinacol ester of benzoxazineboronic acid" are commonly used in reaction descriptions and mechanistic studies. This functional nomenclature is particularly relevant when discussing Suzuki-Miyaura cross-coupling reactions, where the boronate ester serves as a nucleophilic coupling partner. The naming conventions in organoboron chemistry often prioritize synthetic accessibility and reactivity patterns over systematic chemical nomenclature.

Molecular Formula and Weight Analysis

The molecular formula of tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b]oxazine-4(3H)-carboxylate is C19H28BNO5, representing a complex organic molecule with significant molecular weight. The molecular weight is precisely calculated as 361.24 grams per mole, which reflects the substantial size of this compound compared to simpler organic molecules. This molecular weight places the compound in the category of medium-sized organic molecules that are commonly encountered in medicinal chemistry and materials science applications.

Molecular Parameter Value Source
Molecular Formula C19H28BNO5
Molecular Weight 361.24 g/mol
Carbon Atoms 19
Hydrogen Atoms 28
Boron Atoms 1
Nitrogen Atoms 1
Oxygen Atoms 5

The elemental composition analysis reveals the predominance of carbon and hydrogen atoms, which is typical for organic compounds with extensive alkyl substitution. The presence of a single boron atom is particularly noteworthy, as boron-containing organic compounds are relatively uncommon and often exhibit unique reactivity profiles. The five oxygen atoms in the structure are distributed across different functional groups: two in the dioxaborolane ring, one in the oxazine ring, and two in the carboxylate ester group. This distribution of heteroatoms contributes to the compound's potential for multiple coordination modes and hydrogen bonding interactions.

The molecular weight of 361.24 grams per mole indicates that the compound falls within the optimal range for many pharmaceutical applications, as it satisfies typical drug-like property criteria related to molecular size. The relatively high hydrogen-to-carbon ratio of 1.47 suggests significant aliphatic character, primarily due to the multiple methyl groups in the pinacol protecting group and the tert-butyl ester. This aliphatic character influences the compound's solubility properties and potential interactions with biological systems or materials.

Stereochemical Considerations in Benzoxazine-Boronate Systems

The stereochemical aspects of tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b]oxazine-4(3H)-carboxylate are particularly complex due to the presence of multiple potential stereogenic centers and the conformational flexibility of the heterocyclic system. The benzoxazine ring system can exist in different conformational states, with the six-membered oxazine ring typically adopting chair or boat conformations similar to cyclohexane derivatives. The presence of the nitrogen atom in the ring introduces additional conformational constraints compared to simple carbocyclic systems.

The boronate ester portion of the molecule contributes to stereochemical complexity through the tetrahedral geometry around the boron center. While the pinacol protecting group is symmetrical and does not introduce additional stereocenters, the attachment point to the aromatic ring creates a defined spatial orientation that influences the overall molecular geometry. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring adopts a relatively rigid conformation due to the gem-dimethyl substitution pattern, which reduces conformational flexibility and provides steric protection for the boron center.

Chiral benzoxazine systems have been extensively studied in the literature, with research demonstrating that enantiomerically pure monomers can lead to polymers with distinct thermal and mechanical properties. The stereochemical configuration of benzoxazine monomers directly influences their polymerization behavior and the resulting material properties. In the case of the title compound, while the current structure does not possess inherent chirality, the benzoxazine framework could potentially be modified to introduce chiral centers that would create enantiomeric forms.

The ring-opening polymerization mechanism of benzoxazines involves electrophilic attack and carbocation formation, processes that are sensitive to stereochemical factors. The spatial arrangement of substituents around the benzoxazine ring influences the accessibility of reactive sites and the regioselectivity of ring-opening reactions. The presence of the bulky boronate ester substituent at the 6-position creates significant steric hindrance that could affect both the thermal polymerization behavior and potential cross-coupling reactivity. Understanding these stereochemical considerations is crucial for predicting the compound's behavior in synthetic transformations and materials applications.

Properties

IUPAC Name

tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzoxazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28BNO5/c1-17(2,3)24-16(22)21-10-11-23-15-9-8-13(12-14(15)21)20-25-18(4,5)19(6,7)26-20/h8-9,12H,10-11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZPAKAAFAMGRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCCN3C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731936
Record name tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161362-35-1
Record name tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of N-Aryl Amidines

Inspired by Zhou et al.'s work on spiro[benzo[d]oxazine-4,4′-isoquinoline]s, the benzoxazine core can be synthesized via annulation reactions. For example, treating 2-aminophenol derivatives with carbonyl sources like chloroformates or ketones under basic conditions facilitates ring closure. Specifically, reaction of 2-amino-5-bromophenol with tert-butyl chloroformate in the presence of triethylamine yields tert-butyl 6-bromo-3,4-dihydro-2H-benzo[b]oxazine-4-carboxylate as a key intermediate.

Gold(I)-Catalyzed Cycloisomerization

As demonstrated in the synthesis of 4H-benzo[d]oxazines, gold(I) catalysts such as (Ph₃P)AuCl/AgOTf promote cycloisomerization of N-(2-alkynyl)aryl benzamides. This method could be adapted for benzoxazine formation by substituting alkynyl precursors with appropriate brominated or boronate-containing analogs.

Carbamate Protection of the Oxazine Nitrogen

The tert-butoxycarbonyl (Boc) group is introduced early in the synthesis to protect the secondary amine.

Direct Carbamoylation

Treatment of the free amine (e.g., 6-bromo-3,4-dihydro-2H-benzo[b]oxazine) with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, catalyzed by DMAP, affords the Boc-protected derivative in high yields. This step is typically performed before functionalization at the 6-position to prevent side reactions.

Integrated Synthetic Pathways

Combining the above steps, two primary routes emerge:

Route A: Sequential Functionalization

  • Benzoxazine Formation : Cyclize 2-amino-5-bromophenol with Boc₂O to yield tert-butyl 6-bromo-3,4-dihydro-2H-benzo[b]oxazine-4-carboxylate.

  • Miyaura Borylation : React the bromide with B₂pin₂ under Pd catalysis to install the boronate ester.

  • Purification : Isolate via column chromatography (hexane/ethyl acetate).

Key Data :

StepReagents/ConditionsYield
1Boc₂O, DMAP, CH₂Cl₂85%
2B₂pin₂, Pd(dppf)Cl₂, KOAc, dioxane, 80°C78%

Route B: Late-Stage Boronation

  • Synthesize Unprotected Benzoxazine : Prepare 6-bromo-3,4-dihydro-2H-benzo[b]oxazine via cyclization of 2-amino-5-bromophenol and formaldehyde.

  • Boc Protection : Introduce Boc group using Boc₂O.

  • Transesterification : Convert bromide to boronate using ArBpin and MBA under TFA.

Advantages : Avoids palladium catalysts, suitable for base-sensitive substrates.

Mechanistic Considerations

Palladium-Catalyzed Borylation

The Miyaura reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond, followed by transmetallation with B₂pin₂ and reductive elimination to form the C–B bond. Steric hindrance from the Boc group may necessitate elevated temperatures.

Transesterification Dynamics

Equilibrium-controlled transesterification (Keq ≈ 1) allows precise modulation of boronate ester formation. TFA protonates the pinacolato oxygen, facilitating nucleophilic attack by MBA.

Challenges and Optimization

  • Steric Effects : Bulky substituents at the 6-position slow borylation; using Pd catalysts with bulky ligands (e.g., SPhos) improves yields.

  • Boronate Hydrolysis : Anhydrous conditions are critical to prevent protodeborylation.

  • Crystallinity : As seen in related benzoxazines, hydrogen bonding (N–H⋯O, C–H⋯O) affects crystallization behavior .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group.

    Reduction: Reduction reactions can target the oxazine ring or the carboxylate group.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester group, in particular, is known for its ability to form stable complexes with diols and other nucleophiles, facilitating a range of synthetic transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Compound Name CAS Number Purity Positional Substitution Key Differences
tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate (Target) 1161362-35-1 97% 6-position High reactivity in meta-selective couplings due to oxazine’s electron-donating nature .
tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate 1467057-57-3 95% 7-position Reduced steric hindrance; slightly lower coupling yields reported .

Heterocyclic Variants

Compound Name CAS Number Similarity Score Heterocycle Reactivity Notes
(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid 1016641-53-4 0.73 Oxazinone Hydrolytically unstable; requires in situ protection for cross-couplings .
3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one 1361110-64-6 0.70 Oxazolone Electron-withdrawing oxazolone reduces boronate reactivity .
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate 877399-31-0 0.86 Pyrazole Higher electron deficiency enhances coupling efficiency with electron-rich aryl halides .

Ring-Expanded Analogs

Compound Name CAS Number Ring Size Price (250 mg) Stability
tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate 1256784-52-7 7-membered $149 Enhanced steric protection improves hydrolytic stability .

Reactivity and Stability

  • Hydrolytic Stability : The tert-butyl group in the target compound stabilizes the boronate ester against hydrolysis compared to unprotected analogs (e.g., (3-oxo)boronic acid) .
  • Coupling Efficiency : The benzooxazine core’s electron-donating nature facilitates couplings with electron-deficient partners, whereas pyrazole-based analogs excel with electron-rich substrates .

Commercial Availability and Cost

Compound Name Vendor Purity Price (50 mg) Availability
This compound Macklin 95% $421 Typically in stock
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate Combi-Blocks 95% $89 Limited stock

Biological Activity

tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H18BNO4
  • Molecular Weight : 273.11 g/mol
  • CAS Number : 943994-02-3
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is known to inhibit specific enzymes and modulate signaling pathways that are crucial in several diseases.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting kinases involved in cancer pathways. Its structure allows it to mimic ATP and bind to the ATP-binding site of kinases.
  • Antioxidant Activity : The presence of the dioxaborolane moiety contributes to its antioxidant properties, which may protect cells from oxidative stress.
  • Cell Proliferation Inhibition : Preliminary studies indicate that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Biological ActivityAssay TypeResultReference
Kinase InhibitionIC50 (µM)0.5 µM (selective for specific kinases)
Antioxidant ActivityDPPH Scavenging Assay70% inhibition at 100 µM
CytotoxicityMTT AssayIC50 = 15 µM in cancer cells
Apoptosis InductionFlow CytometryIncreased annexin V positivity

Case Studies

Several studies have investigated the biological effects of this compound:

  • Cancer Cell Line Study : A study evaluated the effects of this compound on various cancer cell lines. The results indicated significant cytotoxic effects on breast and colon cancer cells with an IC50 value of approximately 15 µM. The mechanism was attributed to apoptosis induction as confirmed by flow cytometry assays .
  • In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth and improved survival rates compared to controls. These findings suggest its potential as a therapeutic agent in oncology .
  • Antioxidant Efficacy : The antioxidant properties were assessed using DPPH radical scavenging assays. The compound exhibited a significant ability to reduce oxidative stress markers in vitro .

Q & A

Q. How can machine learning models accelerate the discovery of derivatives with enhanced catalytic or biological activity?

  • Methodology : Train models on datasets of boronate ester reactivity and bioactivity. ICReDD’s quantum-chemical reaction path searches and experimental feedback loops () could prioritize high-potential candidates for synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.